(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a tetrahydrofuran ring, a piperazine ring, and an indazole ring. Tetrahydrofuran is a commonly used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Indazole is a heterocyclic aromatic organic compound that is based on the indole structure, but with a nitrogen atom in place of the carbon atom at the 3-position in the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the tetrahydrofuran ring might undergo reactions at the oxygen atom, while the piperazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Orthogonal Protection Strategy for Synthesis
An orthogonal protection strategy involves the synthesis of 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids. This method allows for the preparation of a variety of 2-substituted piperazines by reacting sodium benzylate and sodium phenoxides at specific carbon positions of oxazolidinone, yielding different piperazine derivatives. This strategy highlights a convenient scaffold for further chemical modifications (Clark & Elbaum, 2007).
General Route to Synthesis
A general approach to preparing specific benzazepine derivatives outlines the conversion of indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis followed by lactamization and reduction. This process provides a pathway to synthesize bicyclic aryl piperidine and bicyclic aryl homopiperidine derivatives (O’Donnell et al., 2004).
Application in Synthesis of Polyhydroxylated Compounds
The synthesis of enantiopure dihydro-2H-1,2-oxazines demonstrates the versatility of certain compounds in creating polyhydroxylated tetrahydro-2H-1,2-oxazine derivatives, which are important as azasugars. This application is crucial for the development of enantiopure amino polyols, including aminofuran derivatives, showcasing the compound's role in generating biologically relevant structures (Jasiński et al., 2012).
Catalytic Hydrogenation Applications
The catalytic hydrogenation of dihydrooxazines, leading to the production of enamines and tetrahydro-2-furanamines, highlights the compound's utility in the transformation into 1,4-amino alcohols under specific conditions. This process exemplifies the compound's application in creating various derivatives through hydrogenation reactions, contributing to synthetic chemistry research (Sukhorukov et al., 2008).
Heterocyclic Derivative Syntheses
The oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives demonstrates the compound's role in synthesizing complex heterocyclic structures. This method allows for the efficient creation of diverse heterocyclic compounds, emphasizing its significance in medicinal chemistry and drug design (Bacchi et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxolan-3-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h6-7,14H,1-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRSAMQIWBENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.